
ns6180
Descripción general
Descripción
NS6180 es un compuesto novedoso conocido por su potente e inhibición selectiva del canal de potasio activado por calcio de conductancia intermedia (KCa3.1). Este compuesto ha demostrado un potencial significativo en el tratamiento de enfermedades relacionadas con el sistema inmunitario, particularmente la enfermedad inflamatoria intestinal .
Aplicaciones Científicas De Investigación
NS6180 is a benzothiazinone compound being investigated for its potential therapeutic applications, particularly as a KCa3.1 channel inhibitor in the treatment of immune diseases and intestinal inflammation . KCa3.1 channels are potential targets for therapy of immune diseases .
KCa3.1 Channel Inhibition
This compound is a potent blocker of the KCa3.1 channel, with IC50 values of 9 nM for cloned human KCa3.1 channels . It inhibits these channels by interacting with specific amino acid residues (T250 and V275) that also confer sensitivity to triarylmethanes like TRAM-34 . this compound also inhibits endogenously expressed KCa3.1 channels in human, mouse, and rat erythrocytes with similar potencies (15–20 nM) .
Effects on T-Cell Activation
This compound suppresses rat and mouse splenocyte proliferation at submicromolar concentrations . It potently inhibits the production of IL-2 and IFN-γ, with smaller effects on IL-4 and TNF-α, and no effect on IL-17 production .
Inflammatory Bowel Disease (IBD) Treatment
This compound has demonstrated effectiveness in controlling intestinal inflammation in a rat model of IBD . Despite poor plasma exposure, this compound (at doses of 3 and 10 mg/kg twice daily) reduced colon inflammation and improved body weight gain, as effectively as sulfasalazine (300 mg/kg daily), a standard IBD drug .
Cancer Immunotherapy
Blocking KCa3.1 channels with selective blockers may be beneficial in cancer immunotherapy .
Validation of KCa3.1 Assay
This compound is used to validate assays for KCa3.1 channels, with an IC50 value of 43 nM, correlating with literature values .
Data Summary of this compound Application
Mecanismo De Acción
NS6180 ejerce sus efectos inhibiendo selectivamente el canal KCa3.1. Esta inhibición se produce mediante la interacción con residuos específicos de aminoácidos, a saber, T250 y V275, que son sensibles a los triarilmetanos como TRAM-34. Al bloquear estos canales, this compound reduce la entrada de calcio, lo que modula la activación de las células inmunitarias y la producción de citoquinas .
Análisis Bioquímico
Biochemical Properties
NS 6180 plays a crucial role in biochemical reactions by inhibiting the KCa3.1 channel. This channel is involved in the regulation of calcium entry into cells, which is essential for various cellular functions. NS 6180 interacts with the KCa3.1 channel by binding to its specific sites, thereby blocking its activity. This inhibition leads to a decrease in calcium influx, which in turn affects several downstream processes. The compound has been shown to inhibit the proliferation and cytokine production of T-cells, which are critical components of the immune system .
Cellular Effects
The effects of NS 6180 on various types of cells and cellular processes are profound. By inhibiting the KCa3.1 channel, NS 6180 influences cell function in several ways. It has been demonstrated to reduce the activation and proliferation of T-cells, which play a pivotal role in immune responses. Additionally, NS 6180 affects cell signaling pathways by modulating calcium-dependent signaling cascades. This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell survival, proliferation, and differentiation .
Molecular Mechanism
At the molecular level, NS 6180 exerts its effects by binding to the KCa3.1 channel and inhibiting its activity. This binding interaction prevents the channel from allowing calcium ions to enter the cell, thereby reducing intracellular calcium levels. The inhibition of calcium influx affects various calcium-dependent enzymes and signaling pathways, leading to changes in gene expression and cellular function. NS 6180 has been shown to inhibit the production of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are key cytokines involved in immune responses .
Temporal Effects in Laboratory Settings
The effects of NS 6180 over time in laboratory settings have been extensively studied. The compound is stable under standard laboratory conditions and does not degrade significantly over time. Long-term studies have shown that NS 6180 maintains its inhibitory effects on the KCa3.1 channel and continues to modulate cellular functions even after prolonged exposure. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular function, including the inhibition of T-cell proliferation and cytokine production .
Dosage Effects in Animal Models
The effects of NS 6180 vary with different dosages in animal models. At low doses, the compound effectively inhibits the KCa3.1 channel and modulates immune responses without causing significant toxicity. At higher doses, NS 6180 can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose beyond which the compound’s inhibitory effects become detrimental to the organism. It is essential to carefully titrate the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
NS 6180 is involved in several metabolic pathways, primarily through its interaction with the KCa3.1 channel. The inhibition of this channel affects calcium-dependent metabolic processes, including the regulation of enzyme activity and metabolite levels. NS 6180 has been shown to influence metabolic flux by altering the activity of key enzymes involved in cellular metabolism. Additionally, the compound can affect the levels of various metabolites, leading to changes in cellular energy balance and metabolic homeostasis .
Transport and Distribution
The transport and distribution of NS 6180 within cells and tissues are critical for its biological activity. The compound is transported into cells via specific transporters and binding proteins that facilitate its uptake. Once inside the cell, NS 6180 can accumulate in specific compartments, including the cytoplasm and organelles. The distribution of the compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular components .
Subcellular Localization
NS 6180 exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with the KCa3.1 channel. Additionally, NS 6180 can be targeted to specific organelles, including the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of NS 6180 is crucial for its ability to modulate cellular functions and signaling pathways .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de NS6180 implica varios pasos, comenzando con la preparación de la estructura central de benzotiazinona. Los pasos clave incluyen:
Formación del Núcleo de Benzotiazinona: Esto implica la reacción de 3-(trifluorometil)bencilamina con 2-clorobenzotiazol en condiciones específicas para formar el núcleo de benzotiazinona.
Funcionalización: La estructura central se funcionaliza luego para introducir los sustituyentes necesarios que confieren la actividad biológica deseada.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para mejorar la eficiencia de la reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones
NS6180 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas para formar varios derivados oxidados.
Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de productos reducidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Productos Principales Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con actividades biológicas distintas .
Comparación Con Compuestos Similares
Compuestos Similares
TRAM-34: Otro potente inhibidor del canal KCa3.1 con mecanismos de acción similares.
Senicapoc: Un bloqueador del canal KCa3.1 utilizado en el tratamiento de la enfermedad de células falciformes.
ICA-17043: Un compuesto con efectos inhibitorios similares en los canales KCa3.1.
Unicidad de NS6180
This compound se destaca por su alta potencia y selectividad para los canales KCa3.1, lo que lo convierte en una herramienta valiosa para estudiar estos canales y un candidato prometedor para el desarrollo terapéutico .
Actividad Biológica
NS6180 is a novel compound classified as a KCa3.1 channel inhibitor, which has shown significant potential in modulating immune responses and treating inflammatory conditions, particularly inflammatory bowel disease (IBD). This article provides a comprehensive overview of its biological activity, including experimental findings, pharmacological effects, and potential therapeutic applications.
This compound, chemically known as 4-[[3-(trifluoromethyl)phenyl]methyl]-2H-1,4-benzothiazin-3(4H)-one, selectively inhibits the KCa3.1 channels, which play a crucial role in T-cell activation and other immune responses. The compound's mechanism involves binding to specific amino acid residues (T250 and V275) on the KCa3.1 channel, leading to inhibition of channel activity with an IC50 value of approximately 9 nM for cloned human channels .
Inhibition of Immune Responses
This compound has demonstrated profound effects on T-cell activity. It effectively suppresses the proliferation of splenocytes in both rat and mouse models at submicromolar concentrations. Key cytokines such as IL-2 and IFN-γ are significantly inhibited, while the effects on IL-4 and TNF-α are comparatively smaller, indicating a selective modulation of the immune response .
Experimental Models
In vivo studies using a rat model of IBD induced by 2,4-dinitrobenzene sulfonic acid revealed that this compound administration (3 and 10 mg·kg−1 b.i.d.) reduced colon inflammation and improved weight gain comparably to the standard treatment sulfasalazine (300 mg·kg−1 q.d.) . This suggests that this compound could serve as an effective therapeutic agent for managing IBD.
Pharmacokinetics
Despite its low plasma exposure, this compound effectively dampens inflammation in experimental colitis models. The pharmacokinetic profile indicates that the compound can exert significant therapeutic effects even at lower concentrations .
Comparative Efficacy
A comparative analysis of this compound with other KCa3.1 inhibitors such as TRAM-34 highlights its potency and selectivity. Table 1 summarizes the IC50 values for various KCa3.1 channel blockers:
Compound | IC50 (nM) |
---|---|
This compound | 9 |
TRAM-34 | 8.4 |
ShK-186 | 61 |
PAP-1 | 2.1 |
Case Studies
Case Study: Ulcerative Colitis
A clinical case study illustrated the application of this compound in treating a patient with severe ulcerative colitis characterized by persistent bloody diarrhea and weight loss. Following treatment with this compound, significant improvements were noted in symptom management and overall health status .
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]-1,4-benzothiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NOS/c17-16(18,19)12-5-3-4-11(8-12)9-20-13-6-1-2-7-14(13)22-10-15(20)21/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIJXKLTUFCDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S1)CC3=CC(=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353262-04-1 | |
Record name | 353262-04-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.